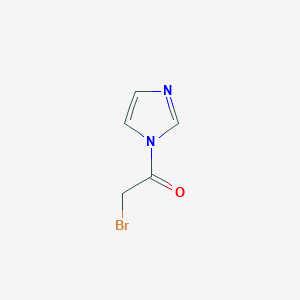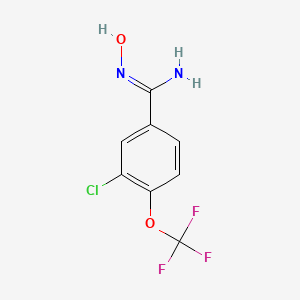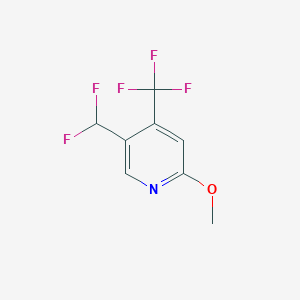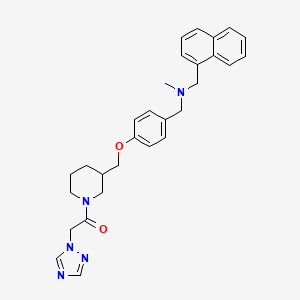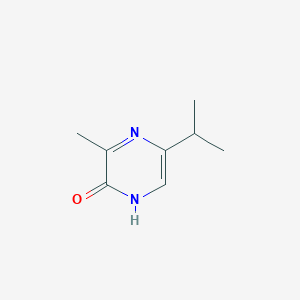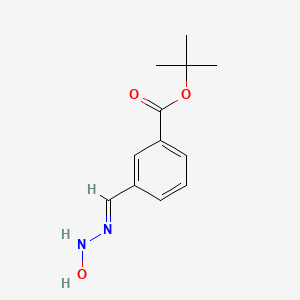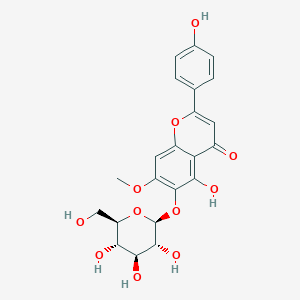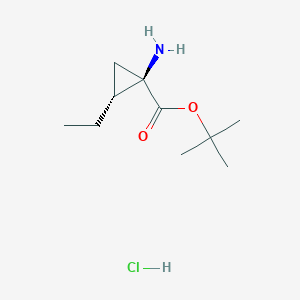
tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride typically involves the reaction of tert-butyl esters with appropriate amines under controlled conditions. One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanides, which proceed smoothly under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems is particularly advantageous in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, the compound can undergo oxidation reactions.
Reduction: Reducing agents can facilitate the reduction of specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical transformations and reaction mechanisms .
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its structural features make it a valuable tool for investigating enzyme interactions and metabolic pathways .
Medicine
Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group and amino group play crucial roles in its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate: This compound shares structural similarities with tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride and is used in similar applications.
tert-Butyl carbamate: Another related compound that is used in the synthesis of N-Boc-protected anilines and other chemical transformations.
Uniqueness
This compound is unique due to its specific combination of functional groups and cyclopropane ring. This unique structure imparts distinct reactivity and stability, making it valuable for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H20ClNO2 |
|---|---|
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-5-7-6-10(7,11)8(12)13-9(2,3)4;/h7H,5-6,11H2,1-4H3;1H/t7-,10-;/m1./s1 |
InChI-Schlüssel |
ITDVFNDLPYKUFO-YZUKSGEXSA-N |
Isomerische SMILES |
CC[C@@H]1C[C@@]1(C(=O)OC(C)(C)C)N.Cl |
Kanonische SMILES |
CCC1CC1(C(=O)OC(C)(C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
